molecular formula C7H4BrF3N2O2 B6258624 5-bromo-2-nitro-4-(trifluoromethyl)aniline CAS No. 1026267-58-2

5-bromo-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B6258624
CAS No.: 1026267-58-2
M. Wt: 285
InChI Key:
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Description

5-bromo-2-nitro-4-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-nitro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the nitration of 4-(trifluoromethyl)aniline followed by bromination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the ortho position relative to the amino group. The bromination step involves the use of bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution Reagents: Boronic acids, palladium catalysts.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 5-bromo-2-amino-4-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the aniline.

Mechanism of Action

The mechanism of action of 5-bromo-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group, in particular, can enhance the binding affinity and metabolic stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-nitro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, nitro, and trifluoromethyl groups on the aniline ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1026267-58-2

Molecular Formula

C7H4BrF3N2O2

Molecular Weight

285

Purity

95

Origin of Product

United States

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